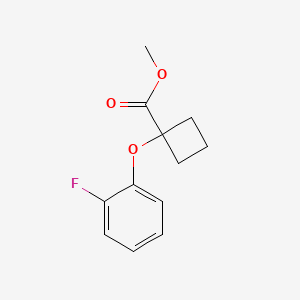
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
描述
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate: is an organic compound belonging to the class of esters. It is characterized by the presence of a cyclobutanecarboxylate group attached to a 2-fluorophenoxy moiety. This compound has a molecular formula of C12H13FO3 and a molecular weight of 224.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate typically involves the esterification of 1-(2-fluorophenoxy)cyclobutanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
化学反应分析
Types of Reactions: Methyl 1
生物活性
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclobutane ring substituted with a 2-fluorophenoxy group and a carboxylate functional group. The presence of the fluorine atom enhances the compound's electrophilic character, which may influence its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of structurally similar cyclobutane derivatives. Results indicated that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction. This compound was included in this analysis, showing promising results in reducing cell viability at specific concentrations.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could modulate enzyme activity, potentially affecting drug metabolism and pharmacokinetics.
Data Summary Table
属性
IUPAC Name |
methyl 1-(2-fluorophenoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-15-11(14)12(7-4-8-12)16-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGCLBVDINZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















